Cas no 1333-16-0 (Phenol,methylenebis-)

Phenol,methylenebis- structure
Phenol,methylenebis- structure
Product Name:Phenol,methylenebis-
CAS No:1333-16-0
Molecular Formula:C13H12O2
Molecular Weight:200.23318
CID:153587
PubChem ID:75575

Phenol,methylenebis- Properties

Names and Identifiers

    • Bisphenol F
    • Phenol,methylenebis-
    • 2,2'-methanediyldiphenol
    • Bis(hydroxyphenyl) methane
    • Dihydroxydiphenylmethane, isomer mixture
    • HYDROXYPHENYLMETHYLPHENOL
    • methylenebis-Phenol
    • Phenol, 2,2'-methylenedi-
    • Phenol,2'-methylenebis-
    • EINECS 219-578-2
    • NCGC00257306-01
    • 1333-16-0
    • NSC-402103
    • Methylenebisphenol
    • 2,2-methylenediphenol
    • 2-(2-hydroxybenzyl)phenol
    • Bis(2-hydroxyphenyl)methane
    • 2,2'-Bis(hydroxyphenyl)methane
    • NSC402103
    • bisphenol-F
    • 2467-02-9
    • Q27115904
    • DTXCID602446
    • D89951
    • Bis(2-hydroxyphenyl)methane, 98%
    • NSC 402103
    • Bis(o-hydroxyphenyl)methane
    • 2,2'-Methylenebis(phenol)
    • BDBM50522653
    • Phenol,2'-methylenedi-
    • KUC106449N
    • InChI=1/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
    • AS-58785
    • 2,2'-Dihydroxydiphenylmethane, >/=99%
    • KSC-19-053
    • MQCPOLNSJCWPGT-UHFFFAOYSA-
    • NS00010221
    • BIDD:ER0432
    • CHEMBL148831
    • Tox21_303599
    • D1939
    • o-(o-Hydroxybenzyl)phenol
    • UNII-04D0A23747
    • 2,2'-Dihydroxydiphenylmethane
    • KSC-336-004-1
    • Phenol, 2,2'-methylenebis-
    • 2-[(2-hydroxyphenyl)methyl]phenol
    • bis-(hydroxyphenyl)methane
    • 04D0A23747
    • AKOS015912954
    • W-109788
    • 2,2'-Bisphenol F
    • CHEBI:34207
    • 2,2'-Methylenediphenol
    • O,O'-Methylenediphenol
    • bis-(2-hydroxyphenyl)methane
    • KUC112930N
    • MFCD00002243
    • O,O'-BIS(HYDROXYPHENYL)METHANE
    • CAS-2467-02-9
    • SCHEMBL49745
    • bis-(2-hydroxy-phenyl)-methane
    • DTXSID4022446
    • FT-0691346
    • 2,2-Bis(hydroxyphenyl)methane
    • InChIKey: MQCPOLNSJCWPGT-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
    • SMILES: C(C1C=CC=CC=1O)C1C=CC=CC=1O

Computed Properties

  • Exact Mass: 200.08376
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 200.083729621g/mol
  • Heavy Atom Count: 15
  • Complexity: 173
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

Phenol,methylenebis- Related Literature

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